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Compound of Interest

Compound Name: Onjixanthone |

Cat. No.: B15597002

Onjixanthone I: A Comprehensive Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onjixanthone I, a natural xanthone derivative isolated from the roots of Polygala tenuifolia, has
garnered significant interest within the scientific community. This document serves as an in-
depth technical guide, providing a comprehensive overview of the physical, chemical, and
biological properties of Onjixanthone I. The information presented herein is intended to
support research and development efforts in medicinal chemistry and pharmacology.

Physicochemical Properties

Onjixanthone |, also known as 7-Hydroxy-1,2,3-trimethoxyxanthone, possesses a core
xanthone structure with specific substitutions that contribute to its unique chemical
characteristics.[1] The fundamental physicochemical properties are summarized below.
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Property Value Source
Molecular Formula C16H1406 [1]
Molecular Weight 302.28 g/mol [1]

CAS Number 136083-92-6 [1]
Appearance Powder [2]
Predicted Density 1.349 g/cm3 [1]
Predicted Boiling Point 513.5+50.0 °C [3]
Melting Point Not available

Solubility Not available

Note: Experimental data for melting point and solubility are not readily available in the searched
literature. Further experimental determination is required.

Spectral Data

The structural elucidation of Onjixanthone | is based on a combination of spectroscopic
technigues. While a complete set of spectra for Onjixanthone | was not found in the available
literature, data for closely related xanthone compounds provide a reference for its expected
spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR: The 3C NMR spectrum is crucial for determining the carbon framework of the
molecule. A reference spectrum for the related compound, 7-Hydroxy-1,2,8-
trimethoxyxanthone, is available and can be used for comparative analysis.

Reference 13C NMR Data for 7-Hydroxy-1,2,8-trimethoxyxanthone (CDCls): (Data to be
populated from relevant literature when available)

IH NMR: The *H NMR spectrum provides information on the number and chemical environment
of protons in the molecule.
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Expected *H NMR Spectral Features for Onjixanthone I: Based on its structure, the *H NMR
spectrum of Onjixanthone I is expected to show signals corresponding to aromatic protons on
the xanthone core, methoxy group protons, and a hydroxyl proton. The chemical shifts and
coupling constants of the aromatic protons would be indicative of their substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups. For Onjixanthone I,
characteristic absorption bands are expected for:

O-H stretching: A broad band in the region of 3200-3600 cm~1 corresponding to the hydroxyl
group.

e C=0 stretching: A strong absorption band around 1650 cm~1 for the carbonyl group of the
xanthone core.

e C-O stretching: Bands in the region of 1000-1300 cm~1 for the ether linkages of the methoxy
groups.

e C=C aromatic stretching: Peaks in the 1450-1600 cm~1 region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum provides information about the electronic transitions within the molecule
and is characteristic of the chromophore system. Xanthones typically exhibit several absorption
maxima in the UV-Vis region due to their conjugated system.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the
molecule. The mass spectrum of Onjixanthone | would be expected to show a molecular ion
peak [M]* corresponding to its molecular weight (302.28). Fragmentation patterns would likely
involve the loss of methyl groups from the methoxy substituents and cleavage of the xanthone
core.

Biological Activities and Mechanisms of Action
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Xanthones isolated from Polygala tenuifolia, including Onjixanthone I, have demonstrated
promising biological activities, particularly in the realm of inflammation and neurological
disorders.

Anti-inflammatory Activity

Research has shown that xanthones from Polygala tenuifolia can inhibit the production of pro-
inflammatory mediators. This includes the suppression of nitric oxide (NO) in
lipopolysaccharide (LPS)-stimulated microglial cells and the reduction of pro-inflammatory
cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-a) in bone
marrow-derived dendritic cells.

Signaling Pathways: The anti-inflammatory effects of many xanthones are attributed to their
ability to modulate key signaling pathways involved in the inflammatory response. The primary
pathways implicated are the Nuclear Factor-kappa B (NF-kB) and Mitogen-Activated Protein
Kinase (MAPK) pathways. Onjixanthone | is hypothesized to exert its anti-inflammatory effects
by inhibiting the activation of these pathways, thereby reducing the expression of downstream
inflammatory genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
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1. Seed RAW 264.7 macrophages
in a 96-well plate

'

2. Pre-treat cells with various 1. Prepare reaction mixture:
concentrations of Onjixanthone | Phosphate buffer, DTNB
3. Stimulate cells with 2. Add various concentrations
Lipopolysaccharide (LPS) of Onjixanthone |

' '

3. Add Acetylcholinesterase (AChE)
enzyme solution

' '

4. Initiate reaction by adding
acetylthiocholine iodide (ATCI)

' '

4. Incubate for 24 hours

5. Collect supernatant

6. Add Griess reagent to 5. Monitor the increase in absorbance
the supernatant at 412 nm over time
7. Measure absorbance at 540 nm 6. Calculate the rate of reaction
8. Calculate % inhibition of 7. Determine the % inhibition
NO production and IC50 value

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hasth

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.tandfonline.com/doi/full/10.1080/14756366.2021.1882452
https://pubmed.ncbi.nlm.nih.gov/15490334/
https://pubmed.ncbi.nlm.nih.gov/15490334/
https://pubmed.ncbi.nlm.nih.gov/9485026/
https://pubmed.ncbi.nlm.nih.gov/9485026/
https://www.benchchem.com/product/b15597002#physical-and-chemical-properties-of-onjixanthone-i
https://www.benchchem.com/product/b15597002#physical-and-chemical-properties-of-onjixanthone-i
https://www.benchchem.com/product/b15597002#physical-and-chemical-properties-of-onjixanthone-i
https://www.benchchem.com/product/b15597002#physical-and-chemical-properties-of-onjixanthone-i
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15597002?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15597002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

